molecular formula C17H24O10 B192655 Verbenalin CAS No. 548-37-8

Verbenalin

Cat. No. B192655
CAS RN: 548-37-8
M. Wt: 388.4 g/mol
InChI Key: HLXRWTJXGMHOFN-UHFFFAOYSA-N
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Description

Verbenalin is a chemical compound classified as an iridoid glucoside . It is found in Verbena officinalis and is one of the sleep-promoting (soporific) components in this plant . It is also known as Verbenalol β-D-glucopyranoside, Verbenalol glucoside, and Cornin .


Synthesis Analysis

The main chemical components in Verbena officinalis, where Verbenalin is found, are iridoid glycosides, phenylethanoid glycosides, and flavonoids . The tissue distribution of Verbenalin may be related to the branching of pathways . Transcription factors VoWRKY6 and VoWRKY7 may be involved in the regulation of iridoid glycoside biosynthesis .


Molecular Structure Analysis

Verbenalin has a molecular formula of C17H24O10 . It is an iridoid glycoside and an alkaloid as well . It has demonstrated cardioprotection against experimental myocardial ischemic injury .


Chemical Reactions Analysis

Verbenalin treatment significantly downregulated the expression of epidermal growth factor (EGF) receptor (EGFR) and vascular endothelial growth factor B (VEGFB) . The intracellular expression and release of APP protein were both decreased by Verbenalin treatment in SweAPP/N2a cells .


Physical And Chemical Properties Analysis

Verbenalin has a molecular weight of 388.37 . It is a solid substance and is soluble in DMSO .

Scientific Research Applications

Alzheimer's Disease

  • Neuroprotective Potential : Verbenalin shows potential in treating Alzheimer’s disease (AD). Microarray analysis of verbenalin-treated human amniotic epithelial cells revealed significant enrichment in AD-associated gene sets, suggesting its therapeutic potential for AD (Ferdousi et al., 2020).
  • Amyloid-Beta Peptide Reduction : Verbenalin reduces amyloid-beta peptide generation, a key factor in AD pathology, in both cellular and animal models of AD. This indicates its potential in improving pathological hallmarks of AD (Lim et al., 2022).

Prostatitis Treatment

  • Effectiveness in Prostatitis Mouse Model : In a study, different doses of verbenalin showed therapeutic effects on a prostatitis mouse model, suggesting its potential in treating prostatitis (Miao et al., 2015).

Cerebral Ischemia-Reperfusion Injury

  • Protection Against Cerebral Damage : Verbenalin has been found to provide protective effects against cerebral ischemia-reperfusion injury, suggesting a role in brain health and recovery post-injury (Cao et al., 2017).

Mutagenicity Analysis

  • Safety Analysis : A bacterial reverse mutation test (Ames test) indicated that verbenalin does not show signs of mutagenicity, which is vital for its safety profile in therapeutic applications (Shin et al., 2022).

Immune System Modulation

  • Enhancing Natural Killer Cell Efficiency : Verbenalin enhances the killing efficiency of natural killer (NK) cells, which is crucial for fighting cancer and infections (Shao et al., 2021).

Hepatoprotective Activity

  • Liver Damage Recovery : Verbenalin demonstrated hepatoprotective activity in experimental liver damage in rodents, suggesting its potential in treating liver-related ailments (Singh et al., 1998).

Sleep-Promoting Effects

  • Insomnia Treatment : Verbenalin has been identified as a sleep-promoting component in Verbena officinalis, indicating its potential use in treating insomnia and related conditions (Makino et al., 2009).

Safety And Hazards

Verbenalin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRWTJXGMHOFN-XJSNKYLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970143
Record name Methyl 1-(hexopyranosyloxy)-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verbenalin

CAS RN

548-37-8
Record name Verbenalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verbenalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-(hexopyranosyloxy)-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERBENALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71B68181Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
908
Citations
G Büchi, RE Manning - Tetrahedron, 1962 - Elsevier
… on ozonation of verbenalin allows placement of the ketone function in the glucoside. Verbenalin was … Comparison of the UV spectra of verbenalin and verbenalol with those of tetrahydro-…
Number of citations: 35 www.sciencedirect.com
A Chatterjee, LM Parks - Journal of the American Chemical …, 1949 - ACS Publications
Since our work on the glucoside verbenalin was in progress when the recent paper by Karrerand Salomon2 came to our attention, it appears desirable to report a part of our results at …
Number of citations: 12 pubs.acs.org
S Rosendal, JO Kirk, BJ Nielsen - Phytochemistry, 1989 - Elsevier
The biosynthesis of cornin (verbenalin) and dihydrocornin in Verbena officinalis has been investigated. The incorporation of [ 2 H] deoxyloganin was found to be largely independent of …
Number of citations: 39 www.sciencedirect.com
AG Horodysky - 1967 - shareok.org
Certain species of Verbena, commonly known as the vervains, which were later found to contain verbenalin (! _), have a long history of use as a folk remedy. 1 Ivy poisoning and …
Number of citations: 1 shareok.org
Y Makino, S Kondo, Y Nishimura, Y Tsukamoto… - Sleep and Biological …, 2009 - Springer
Herbal tea made from Verbena officinalis (V. officinalis) has traditionally been used for the treatment of insomnia and other nervous conditions. In this study, we examined the sleep-…
Number of citations: 38 link.springer.com
G Bűchi, RE Manning - Tetrahedron Letters, 1960 - Elsevier
VEHHENALIN (C17H24010) mp 182-183'[a] gs-173'(~~ 0). a glycoside isolated from Verbena offlclnalls has been the object of several chemical studies and all previous investigators …
Number of citations: 17 www.sciencedirect.com
F Ferdousi, S Kondo, K Sasaki, Y Uchida… - Aging (Albany …, 2020 - ncbi.nlm.nih.gov
… Verbenalin, one of the major constituents of this plant, has been … and verbenalin, both in the in vitro and in vivo models [24]. In the present study, we have treated hAECs with verbenalin …
Number of citations: 19 www.ncbi.nlm.nih.gov
J Lim, S Kim, C Lee, J Park, G Yang, T Yook - Molecules, 2022 - mdpi.com
… This study demonstrates the effects of verbenalin on amyloid-beta (Aβ) peptide generation in … of verbenalin on Aβ peptide production in vitro and in vivo. The effect of verbenalin the …
Number of citations: 7 www.mdpi.com
Y Yuan, Q Liao, M Xue, Y Shi, L Rong, Z Song… - Cellular Physiology and …, 2018 - karger.com
… Finally, we confirmed that verbenalin can function through GPR18 to … verbenalin could modulate inflammation via GPR18 receptor. Through cAMP assays, we found that verbenalin …
Number of citations: 31 karger.com
P Kubica, A Szopa, J Dominiak, M Luczkiewicz… - Planta …, 2020 - thieme-connect.com
… Verbenalin had no effect on the duration of the NREM phase at … Hastatoside and verbenalin acted similarly to benzodiazepines, … It was shown that hastatoside and verbenalin were …
Number of citations: 46 www.thieme-connect.com

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